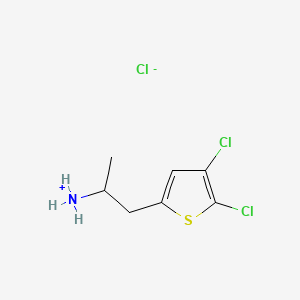
Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride is a chemical compound with the molecular formula C7-H9-Cl2-N-S.Cl-H and a molecular weight of 246.59 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride involves several steps. The primary synthetic route includes the reaction of ethylamine with 4,5-dichloro-2-thenyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Applications De Recherche Scientifique
Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Medicine: this compound is explored for its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.
Mécanisme D'action
The mechanism of action of Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth .
Comparaison Avec Des Composés Similaires
Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride can be compared with other similar compounds, such as:
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride: This compound has a similar structure but lacks one chlorine atom. It may exhibit different chemical and biological properties due to this structural difference.
Ethylamine, 1-(4,5-dibromo-2-thenyl)-, hydrochloride:
Ethylamine, 1-(4,5-dichloro-2-furanyl)-, hydrochloride: The replacement of the thiophene ring with a furan ring can lead to variations in the compound’s chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Numéro CAS |
67482-62-6 |
|---|---|
Formule moléculaire |
C7H10Cl3NS |
Poids moléculaire |
246.6 g/mol |
Nom IUPAC |
1-(4,5-dichlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-5-3-6(8)7(9)11-5;/h3-4H,2,10H2,1H3;1H |
Clé InChI |
XZEUTOXBFJMCLG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(S1)Cl)Cl)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


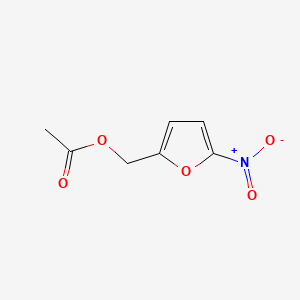

![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

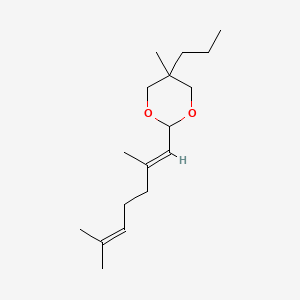
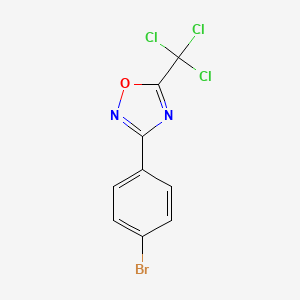
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
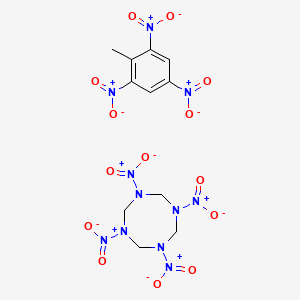

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
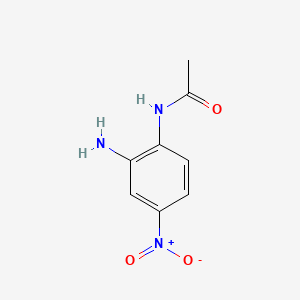
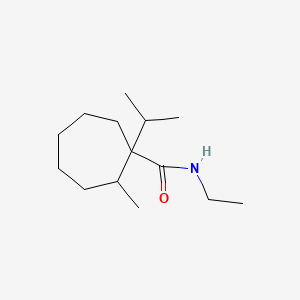
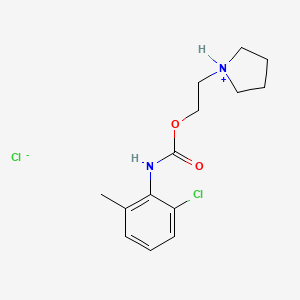
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
